molecular formula C26H32Si B11939321 (2-Ethylhexyl)triphenylsilane

(2-Ethylhexyl)triphenylsilane

Katalognummer: B11939321
Molekulargewicht: 372.6 g/mol
InChI-Schlüssel: LAKBGBXQBHJKSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Ethylhexyl)triphenylsilane is an organosilicon compound with the molecular formula C26H32Si and a molecular weight of 372.62 g/mol It is a silane derivative where a triphenylsilane group is bonded to a 2-ethylhexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylhexyl)triphenylsilane typically involves the reaction of triphenylsilane with 2-ethylhexyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Ethylhexyl)triphenylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2-Ethylhexyl)triphenylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in biomaterials and drug delivery systems.

    Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of (2-Ethylhexyl)triphenylsilane involves its interaction with various molecular targets and pathways. In chemical reactions, the silicon atom in the compound can form bonds with other elements, facilitating the formation of new compounds. The phenyl groups provide stability and influence the reactivity of the compound. In biological systems, the compound’s hydrophobic nature allows it to interact with lipid membranes and proteins, potentially affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Ethylhexyl)triphenylsilane is unique due to its combination of a bulky 2-ethylhexyl group and three phenyl groups attached to the silicon atom. This structure imparts distinct chemical properties, such as increased hydrophobicity and stability, making it suitable for specific applications in research and industry .

Eigenschaften

Molekularformel

C26H32Si

Molekulargewicht

372.6 g/mol

IUPAC-Name

2-ethylhexyl(triphenyl)silane

InChI

InChI=1S/C26H32Si/c1-3-5-15-23(4-2)22-27(24-16-9-6-10-17-24,25-18-11-7-12-19-25)26-20-13-8-14-21-26/h6-14,16-21,23H,3-5,15,22H2,1-2H3

InChI-Schlüssel

LAKBGBXQBHJKSB-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.